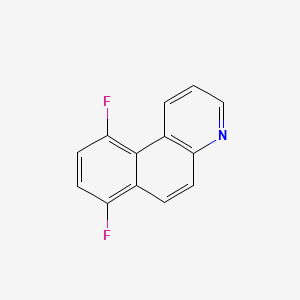
2-Methyl-5-(5-sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(5-sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione is a complex organic compound that features a unique combination of functional groups, including a tetrazolidinyl and a sulfanylidenyl group attached to a cyclohexa-2,5-diene-1,4-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(5-sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methylcyclohexa-2,5-diene-1,4-dione with a sulfanylidenetetrazolidinyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing side products is crucial. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-(5-sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dione moiety to diols or other reduced forms.
Substitution: The tetrazolidinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Used in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism by which 2-Methyl-5-(5-sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione exerts its effects involves interactions with specific molecular targets. The tetrazolidinyl group can interact with enzymes or receptors, modulating their activity. The sulfanylidenyl group may participate in redox reactions, affecting cellular processes. The overall mechanism often involves the formation of reactive intermediates that can interact with biological macromolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
Uniqueness
2-Methyl-5-(5-sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione is unique due to its combination of a tetrazolidinyl and a sulfanylidenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Propriétés
Numéro CAS |
190581-04-5 |
|---|---|
Formule moléculaire |
C8H8N4O2S |
Poids moléculaire |
224.24 g/mol |
Nom IUPAC |
1-(2,5-dihydroxy-4-methylphenyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C8H8N4O2S/c1-4-2-7(14)5(3-6(4)13)12-8(15)9-10-11-12/h2-3,13-14H,1H3,(H,9,11,15) |
Clé InChI |
DWOMQMFXEXTSSV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1O)N2C(=S)N=NN2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


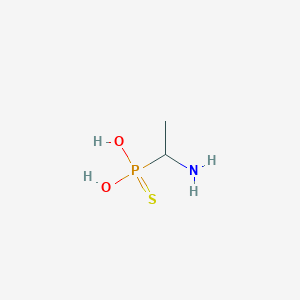
![S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate](/img/structure/B12562551.png)
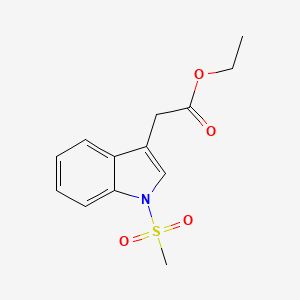

![4-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]but-2-ynal](/img/structure/B12562574.png)
![4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one](/img/structure/B12562578.png)
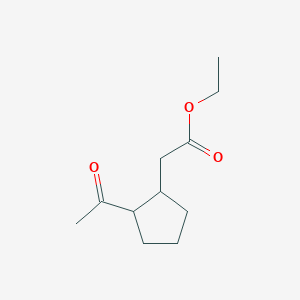

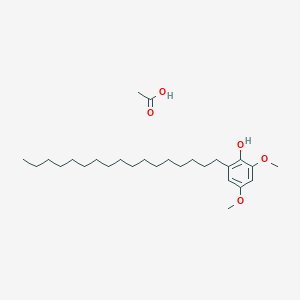
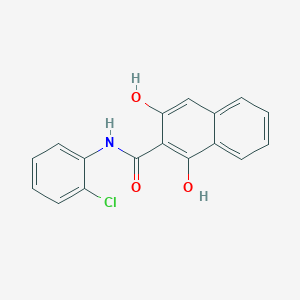
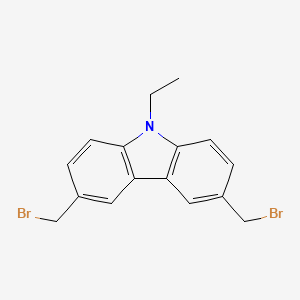
![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)

